molecular formula C11H15NO2 B3051622 Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate CAS No. 3509-02-2

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate

Cat. No.: B3051622
CAS No.: 3509-02-2
M. Wt: 193.24 g/mol
InChI Key: HWUFVRPDOFXNCU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate is a chemical compound supplied for research and development use only. It is not intended for diagnostic or therapeutic uses, nor for personal use. This compound, with the CAS registry number [3509-02-2] , has a molecular formula of C 11 H 15 NO 2 and a molecular weight of 193.24 g/mol . Its structure features both cyano (C#N) and alkene (C=C) functional groups, as represented by the SMILES notation CCOC(=O)C(CC=C)(CC=C)C#N . The presence of these reactive moieties makes it a valuable building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures. Researchers may employ it in various reactions, such as cyclizations or polymerizations, leveraging the double bonds and the electron-withdrawing nitrile group. The product is associated with the MDL number MFCD23701927 and is available with a purity of not less than 98% . For comprehensive quality control and analysis, documents including MSDS, NMR, and HPLC data are accessible . This compound is offered for sale by multiple suppliers in quantities ranging from 50mg to 5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-2-prop-2-enylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-5H,1-2,6-8H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUFVRPDOFXNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310614
Record name ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3509-02-2
Record name NSC229352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. The allyl group can participate in addition and substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Nematicidal Activity

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate belongs to a broader class of α-substituted esters with demonstrated pesticidal properties. Key analogs include:

Compound Substituents Nematicidal Activity (24 h Mortality) Egg-Hatching Inhibition (72 h)
Ethyl pent-4-enoate Unsubstituted pent-4-enoate chain 90.85% 41.17 worms/egg mass
Ethyl 3-methylbut-2-enoate Methyl and double bond at C3 94.75% 19.0 worms/egg mass
Methyl 3-methylbutanoate Methyl branch at C3, methyl ester 94.66% 19.67 worms/egg mass
Target Compound Allyl and cyano groups at C2 Not reported Not reported

These analogs exhibit dual activity—direct nematode mortality and egg-hatching suppression—making them superior to traditional single-action pesticides .

Biological Activity

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate, also known as Diallyl Ethyl Cyanoacetate, is an organic compound with the molecular formula C₁₁H₁₅NO₂. This compound features a cyano group and an enol ether moiety, which contribute to its unique reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, providing insights into its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : Approximately 193.246 g/mol
  • Boiling Point : Around 276.1ºC at 760 mmHg

The compound's structure includes a cyano group (-C≡N), which is known for its reactivity in various chemical reactions, making it an important intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, which may participate in further biochemical reactions. Additionally, the alkene group can engage in addition reactions, leading to the formation of new carbon-carbon bonds that can modify the compound's structure and reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₅NO₂Contains a cyano group; used in synthetic chemistry.
Ethyl CyanoacetateC₇H₇NO₂Simple cyanoacetate derivative
Diallyl MalonateC₉H₁₄O₄Contains two allyl groups; used in polymer chemistry
Ethyl (E)-4-(aminomethyl)-4-methylpentanoateC₁₀H₁₉NDifferent functional groups; used in pharmaceuticals

Case Study: Anticancer Activity

A study evaluated the sodium salt of a structurally similar compound against EAC cells. The results highlighted significant chemopreventive effects, including:

  • Reduction of Tumor Volume : The treatment led to a marked decrease in tumor size.
  • Apoptotic Effects : Enhanced expression of apoptotic markers such as caspase 3 was observed.

These findings underscore the potential of cyano-containing compounds like ethyl 2-cyano derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via base-mediated alkylation. A plausible route involves reacting a cyano-substituted pentenoate precursor with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone or ethanol under reflux . Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to maximize yield. Monitoring by TLC or HPLC ensures completion. For steric hindrance from the cyano and propenyl groups, slow addition of the alkylating agent improves regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Answer :

  • NMR :
  • ¹H NMR : Doublets for propenyl protons (δ 5.0–6.0 ppm, J ≈ 10–17 Hz) and cyano-adjacent methine protons (δ 3.5–4.5 ppm).
  • ¹³C NMR : Cyano carbon (δ 115–120 ppm), ester carbonyl (δ 165–170 ppm).
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).
  • X-ray crystallography : For absolute configuration confirmation, SHELXL refinement (via twin detection and disorder modeling) is recommended .

Q. How can researchers assess the hydrolytic stability of the ester and cyano groups under varying pH conditions?

  • Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25–40°C. Monitor degradation via HPLC, focusing on ester hydrolysis (retention time shifts) and cyano group conversion to carboxylic acids (IR/NMR validation). For acidic conditions (pH < 4), ester hydrolysis dominates; in basic media (pH > 10), cyano groups may hydrolyze to amides or carboxylates .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral center in this compound?

  • Answer : Use chiral catalysts such as cinchona alkaloid-derived phase-transfer catalysts or asymmetric organocatalysts (e.g., proline derivatives) during alkylation. For example, (R)-BINAP-ligated palladium complexes can induce asymmetry in propargylation steps. Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>90% ee) .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal motion artifacts?

  • Answer :

  • SHELXL refinement : Apply TWIN and BASF commands to model twinning, and PART instructions for disordered atoms .
  • Dynamic vs. static disorder : Use anisotropic displacement parameters (ADPs) to distinguish thermal motion from true disorder.
  • Validation tools : Check using R1/wR2 residuals (<5% discrepancy) and the Hirshfeld test for atomic placement accuracy .

Q. How do computational methods like DFT predict the compound’s reactivity in Michael addition reactions?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing cyano group’s effect on the α,β-unsaturated ester’s LUMO energy. Key steps:

  • Optimize geometry of the enoate and nucleophile (e.g., malononitrile).
  • Calculate Fukui indices to identify electrophilic centers.
  • Simulate transition states to predict regioselectivity (e.g., 1,4- vs. 1,6-addition) .

Q. What experimental design mitigates side reactions during radical-mediated functionalization of the propenyl group?

  • Answer :

  • Initiation : Use AIBN or photoredox catalysts (e.g., Ir(ppy)₃) under blue light (450 nm) for controlled radical generation.
  • Trapping agents : Add TEMPO or thiols to quench premature termination.
  • Solvent effects : Non-polar solvents (e.g., toluene) reduce polar side reactions. Monitor via EPR spectroscopy for radical intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Answer :

  • Solvent correction : Apply IEF-PCM solvent models in computational software (e.g., Gaussian) to account for DMSO or CDCl₃ effects.
  • Conformational averaging : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to observed shifts .

Q. Why might X-ray-derived bond angles differ from DFT-optimized geometries?

  • Answer : Crystal packing forces (e.g., van der Waals interactions) distort bond angles vs. gas-phase DFT models. Compare with periodic boundary condition (PBC) DFT simulations (e.g., VASP) to account for solid-state effects .

Methodology Tables

Characterization Technique Key Parameters Application Example
X-ray CrystallographySHELXL refinement, TWIN/BASF commands Resolving propenyl group disorder
Asymmetric SynthesisChiral HPLC (Chiralpak AD-H) Validating >90% enantiomeric excess
DFT CalculationsB3LYP/6-31G*, Fukui indices Predicting Michael addition regioselectivity

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
Reactant of Route 2
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Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.